(R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

Serotonin 5-HT₂A/₂C receptor pharmacology Enantioselective GPCR ligand design Chiral resolution and stereochemical SAR

Accelerate your CNS program with the single enantiomer (R)-5,7-dimethyl-2,3-dihydrobenzofuran-3-amine. This chiral primary amine (CAS 1241681-51-5, MW 163.22) is supplied at ≥98% purity. The (R)-configuration is critical for high-affinity melatonin (MT₁/MT₂) and serotonin (5-HT₂A/₂C) receptor engagement; racemic or (S)-enantiomer alternatives reduce potency and complicate regulatory filing. Its 5,7-dimethyl substitution provides superior metabolic shielding vs. the unsubstituted core (LogP 1.70, TPSA 35.25 Ų), and the free amine enables rapid amide/urea library synthesis. Packaged under dry, sealed conditions for direct use in med-chem programs advancing toward IND-enabling studies.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13032347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(CO2)N)C
InChIInChI=1S/C10H13NO/c1-6-3-7(2)10-8(4-6)9(11)5-12-10/h3-4,9H,5,11H2,1-2H3
InChIKeyVRWZZLORJKJBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine: Procurement-Grade Chiral Benzofuranamine for Melatonergic and CNS Drug Discovery


(R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine (CAS 1241681-51-5) is a chiral primary amine belonging to the 2,3-dihydrobenzofuran class, with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol . The compound features a fused benzene–dihydrofuran bicyclic core bearing methyl substituents at the 5- and 7-positions and a stereogenic center at C-3 carrying the free amine in the (R)-configuration . This scaffold is recognized as a bioisostere of the indole nucleus and has been exploited in the design of high-affinity melatonin receptor (MT₁/MT₂) ligands and serotonin receptor modulators [1]. The (R)-enantiomer is supplied at ≥98% purity with a predicted LogP of 1.70 and topological polar surface area (TPSA) of 35.25 Ų, and requires sealed, dry storage at 2–8 °C .

Why (R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine Cannot Be Casually Replaced by Racemic, (S)-Enantiomer, or Unsubstituted Analogs


Substituting (R)-5,7-dimethyl-2,3-dihydrobenzofuran-3-amine with a generic benzofuranamine—whether the racemate, the (S)-enantiomer, or the des-methyl parent compound—introduces risks that propagate through every step of a research or manufacturing program. Chirality at C-3 is not a cosmetic feature: in closely related dihydrobenzofuran-based 5-HT₂A/₂C receptor ligands, the (R)-enantiomers consistently display increased functional potency relative to their (S)-counterparts [1]. The 5,7-dimethyl substitution pattern alters both lipophilicity (predicted LogP 1.70 for the target vs. ~2.14 for the unsubstituted dihydrobenzofuran core) and the steric environment around the amine, parameters that directly influence blood–brain barrier penetration and receptor subtype selectivity in melatonergic and serotonergic programs [2]. Using a racemic mixture further dilutes active enantiomer concentration and complicates analytical and regulatory documentation, particularly in programs advancing toward IND-enabling studies.

Head-to-Head Quantitative Evidence: (R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine Versus Closest Comparators


(R)- vs. (S)-Enantiomer: Chirality-Driven Potency Differentiation in Dihydrobenzofuran-Based GPCR Ligands

In a series of conformationally restricted dihydrobenzofuran-based 5-HT₂A and 5-HT₂C receptor agonists, the (R)-enantiomers consistently exhibited increased functional potency relative to the corresponding (S)-enantiomers in both receptor binding and calcium-flux functional assays [1]. While compound-specific Ki values for (R)-5,7-dimethyl-2,3-dihydrobenzofuran-3-amine at defined receptors are not publicly disclosed, the stereochemical trend is reproducible across multiple dihydrobenzofuran chemotypes. The (R)-enantiomer (CAS 1241681-51-5) is supplied at ≥98% purity with defined [N[C@H]1COC2=C(C)C=C(C)C=C12] SMILES stereochemistry; the (S)-enantiomer (CAS 1212813-56-3, SMILES N[C@@H]1COC2=C(C)C=C(C)C=C12) is available at ≥95% to NLT 98% purity from multiple vendors [2].

Serotonin 5-HT₂A/₂C receptor pharmacology Enantioselective GPCR ligand design Chiral resolution and stereochemical SAR

Predicted LogP and TPSA: Physicochemical Benchmarking Against the Unsubstituted Dihydrobenzofuran Core

The target compound has a predicted LogP of 1.70 and a TPSA of 35.25 Ų . By comparison, the unsubstituted 2,3-dihydrobenzofuran core (CAS 496-16-2) has an experimentally referenced LogP of 2.14 [1]. The net reduction of ~0.44 log units reflects the polarity introduced by the primary amine at C-3, partially offset by the two methyl groups at C-5 and C-7 (approximate Hansch π contribution +1.12 for two aromatic methyl groups). This places the compound in a favorable CNS drug-like property space: LogP between 1 and 3, TPSA below 60 Ų, and molecular weight below 200 Da—all consistent with empirical guidelines for brain-penetrant small molecules [2].

Physicochemical property profiling CNS drug design multiparameter optimization Lipophilicity and brain penetration prediction

Benzofuran vs. Indole Scaffold: Melatonin Receptor Binding Affinity of the Core Bioisostere

The benzofuran nucleus is a well-validated bioisostere of the indole core of melatonin [1]. In optimized benzofuran-based melatonin receptor ligands, binding affinities rival or exceed those of melatonin itself: compound S21767 (a benzofuran analogue) achieved Ki values of 0.16 nM at MT₁ and 0.34 nM at MT₂, compared with melatonin's Ki values of 0.23 nM (MT₁) and 0.52 nM (MT₂) [1]. While (R)-5,7-dimethyl-2,3-dihydrobenzofuran-3-amine is a primary amine building block rather than a fully elaborated ligand, its 5,7-dimethyl substitution pattern occupies the same region of the pharmacophore that, in the benzofuran SAR literature, modulates MT₁/MT₂ subtype selectivity [2]. The absence of a methoxy group at C-5 (present in melatonin and in most high-affinity benzofuran melatonergic ligands) creates a differentiated starting point for exploring novel selectivity profiles [3].

Melatonin MT₁/MT₂ receptor pharmacology Bioisosteric scaffold design GPCR ligand affinity benchmarking

Purity and Quality Benchmarking: (R)-Enantiomer vs. Racemate Procurement Specifications

The (R)-enantiomer (CAS 1241681-51-5) is available from multiple suppliers at ≥98% chemical purity, with explicit SMILES stereochemistry defined as N[C@H]1COC2=C(C)C=C(C)C=C12 . The racemic mixture (CAS 1153746-45-2, SMILES NC1COC2=C(C=C(C=C12)C)C) is supplied at a minimum purity specification of 95% . The (S)-enantiomer (CAS 1212813-56-3) is offered at 95% to NLT 98% purity [1]. For enantioselective synthesis or receptor pharmacology applications, the ≥3% purity margin of the (R)-enantiomer over the racemate, combined with the defined single-enantiomer identity, eliminates the 50% inactive/distorting enantiomer burden and simplifies analytical characterization (single peak in chiral HPLC vs. two).

Chiral building block quality control Enantiomeric excess specification Procurement-grade analytical benchmarking

Storage and Handling Differentiation: Cold-Chain Requirement vs. Ambient-Stable Analogs

The (R)-5,7-dimethyl-2,3-dihydrobenzofuran-3-amine free base requires sealed, dry storage at 2–8 °C . This distinguishes it from more robust dihydrobenzofuran derivatives (e.g., tasimelteon intermediates such as 4-vinyl-2,3-dihydrobenzofuran, which are typically stored at ambient temperature) and from hydrochloride salt forms of related 3-amino-dihydrobenzofurans, which generally exhibit greater bench stability . The cold-chain requirement reflects the reactivity of the unprotected primary amine combined with the relatively low molecular weight and the absence of a counterion to stabilize the free base against oxidation and moisture uptake.

Chiral amine stability Cold-chain logistics Compound management and storage optimization

Where (R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine Delivers Maximum Scientific and Procurement Value


Enantioselective Synthesis of MT₁/MT₂ Melatonin Receptor Ligand Libraries

Programs designing novel melatonergic agonists or antagonists can use the (R)-5,7-dimethyl-2,3-dihydrobenzofuran-3-amine scaffold as a chiral building block for amide coupling, reductive amination, or urea formation to generate focused libraries. The benzofuran core is an established indole bioisostere with demonstrated sub-nanomolar MT₁/MT₂ binding potential [1]. The 5,7-dimethyl substitution pattern provides a steric and electronic profile distinct from the canonical 5-methoxy motif found in agomelatine, ramelteon, and tasimelteon, offering opportunities for novel intellectual property [2].

Serotonin 5-HT₂A/₂C Receptor Agonist Lead Optimization

The (R)-configuration at C-3 aligns with the stereochemical preference observed in dihydrobenzofuran-based 5-HT₂A/₂C agonists, where (R)-enantiomers exhibit elevated functional potency [3]. The free amine handle enables direct derivatization to explore N-alkyl, N-acyl, and N-sulfonyl SAR around the basic nitrogen, a key pharmacophoric element for 5-HT₂ receptor engagement. The compound's favorable physicochemical profile (LogP 1.70, TPSA 35.25 Ų) supports CNS penetration .

Chiral Intermediate for Central Nervous System Drug Candidates

As a low-molecular-weight (163.22 Da), single-enantiomer primary amine with drug-like physicochemical properties, the compound serves as a versatile intermediate for CNS-targeted programs. Its LogP of 1.70 falls within the optimal range for blood–brain barrier penetration, while the TPSA of 35.25 Ų is well below the 60–70 Ų threshold associated with CNS drug-likeness . The 5,7-dimethyl groups provide metabolic shielding at positions typically susceptible to oxidative metabolism in the benzofuran ring [4].

Stereochemical Probe in Receptor Selectivity Panels

The availability of both (R)- and (S)-enantiomers (CAS 1241681-51-5 and 1212813-56-3 respectively) with defined ≥95% purity enables systematic enantiomeric selectivity profiling across GPCR panels [3]. This is particularly valuable for programs targeting melatonin or serotonin receptor subtypes where stereochemistry can dictate functional selectivity (agonist vs. antagonist) and subtype preference (MT₁ vs. MT₂; 5-HT₂A vs. 5-HT₂C). The defined SMILES stereochemistry (N[C@H] for R, N[C@@H] for S) supports unambiguous computational docking studies [5].

Quote Request

Request a Quote for (R)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.